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Compound of Interest

Compound Name: Ubrogepant

Cat. No.: B612305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy and safety of ubrogepant,
a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, for the acute

treatment of migraine. The data presented is aggregated from multiple pivotal clinical trials and

compared with other acute migraine treatments. Detailed experimental protocols and a

visualization of the underlying signaling pathway are included to support further research and

drug development efforts.

Mechanism of Action
Ubrogepant functions by competitively blocking the CGRP receptor, thereby inhibiting the

downstream effects of CGRP, a neuropeptide implicated in the pathophysiology of migraine.

During a migraine attack, CGRP is released from trigeminal ganglion neurons, leading to

vasodilation and neurogenic inflammation. By antagonizing the CGRP receptor, ubrogepant
mitigates these effects without causing the vasoconstriction associated with triptans.
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Ubrogepant's Mechanism of Action

Efficacy of Ubrogepant: A Meta-Analysis of Pivotal
Trials
The efficacy of ubrogepant for the acute treatment of migraine has been primarily established

in two large, randomized, double-blind, placebo-controlled phase 3 trials: ACHIEVE I and

ACHIEVE II. The following tables summarize the pooled efficacy data from these trials.
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Table 1: Co-Primary Efficacy Endpoints at 2 Hours Post-
Dose

Outcome
Ubrogepant 50 mg
(n=1118)

Ubrogepant 100 mg
(n=557)

Placebo (n=1122)

Pain Freedom 20.5% 21.2% 13.0%

Odds Ratio (95% CI)

vs. Placebo
1.72 (1.34, 2.22) 1.88 (1.35, 2.62) -

P-value vs. Placebo <0.001 <0.001 -

Absence of Most

Bothersome

Symptom¹

38.7% 37.7% 27.6%

Odds Ratio (95% CI)

vs. Placebo
1.68 (1.37, 2.05) 1.59 (1.21, 2.09) -

P-value vs. Placebo <0.001 <0.001 -

¹Most bothersome symptom (MBS) was self-identified by patients as photophobia,

phonophobia, or nausea.

Table 2: Secondary Efficacy Endpoints at 2 Hours Post-
Dose
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Outcome Ubrogepant 50 mg Ubrogepant 100 mg Placebo

Pain Relief² 60.7% 61.4% 49.1%

P-value vs. Placebo <0.001 <0.001 -

Absence of

Photophobia
43.8% - 35.5%

P-value vs. Placebo <0.05 - -

Absence of

Phonophobia
54.1% - 46.3%

P-value vs. Placebo <0.05 - -

²Pain relief was defined as a reduction in headache severity from moderate or severe to mild or

no pain.

Safety and Tolerability of Ubrogepant
The safety profile of ubrogepant has been demonstrated to be favorable in clinical trials. The

most common adverse events are generally mild to moderate in severity.

Table 3: Common Treatment-Emergent Adverse Events
(within 48 hours)

Adverse Event
Ubrogepant 50 mg
(n=954)

Ubrogepant 100 mg
(n=557)

Placebo (n=984)

Nausea 1.9% 4.1% 1.8%

Somnolence/Fatigue 1.3% 2.5% 0.9%

Dizziness 1.4% 2.1% 1.6%

Dry Mouth 0.5% 2.3% 0.4%

Serious adverse events were rare and not considered to be treatment-related.[1]
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Comparison with Other Acute Migraine Treatments
Direct head-to-head comparative trials between ubrogepant and other acute migraine

treatments are limited. However, network meta-analyses provide indirect comparisons.

Table 4: Indirect Comparison of Efficacy for Pain
Freedom at 2 Hours (Odds Ratio vs. Placebo)

Treatment Odds Ratio (95% Credible Interval)

Ubrogepant 50 mg 1.8 (1.3, 2.5)

Ubrogepant 100 mg 1.97 (1.27, 3.07)

Rimegepant 75 mg 2.0 (1.45, 2.75)

Lasmiditan 100 mg 2.28 (1.75, 2.96)

Lasmiditan 200 mg 2.88 (2.22, 3.73)

Sumatriptan 100 mg 2.8 (2.2, 3.6)

Eletriptan 40 mg 4.8 (3.6, 6.4)

Data from a network meta-analysis. Indirect comparisons should be interpreted with caution.

Triptans, such as sumatriptan and eletriptan, generally show higher efficacy for 2-hour pain

freedom in these indirect comparisons. However, gepants like ubrogepant offer an alternative

for patients with contraindications to triptans (e.g., cardiovascular disease) or those who

experience intolerable side effects.

Experimental Protocols of Pivotal Trials (ACHIEVE I
& II)
A standardized methodology was employed across the ACHIEVE I and ACHIEVE II trials to

ensure robust and comparable data.

Study Design
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Type: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group,

single-attack trials.

Population: Adults aged 18-75 years with a history of migraine with or without aura for at

least one year, experiencing 2 to 8 moderate to severe migraine attacks per month.

Intervention: Participants were randomized to receive ubrogepant (50 mg or 100 mg in

ACHIEVE I; 25 mg or 50 mg in ACHIEVE II) or placebo to treat a single migraine attack of

moderate to severe pain intensity.

Primary Endpoints:

Pain freedom at 2 hours post-dose: Defined as a reduction in headache severity from

moderate or severe to no pain.

Absence of the most bothersome symptom (MBS) at 2 hours post-dose: The MBS was

identified by the patient from a choice of photophobia, phonophobia, or nausea.

Key Secondary Endpoints:

Pain relief at 2 hours post-dose.

Sustained pain freedom from 2 to 24 hours.

Absence of photophobia, phonophobia, and nausea at 2 hours post-dose.

Key Inclusion Criteria:

History of migraine for ≥1 year, consistent with ICHD-3 criteria.

Migraine onset before age 50.

2-8 moderate to severe migraine attacks per month for the 3 months prior to screening.

Key Exclusion Criteria:

History of hemiplegic or basilar migraine.
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Use of acute migraine medication on ≥10 days per month.

Concomitant use of strong CYP3A4 inhibitors.

History of significant cardiovascular disease.
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ACHIEVE Trials Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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